Temocillin's Spectrum of Activity Against Enterobacterales: A Technical Guide
Temocillin's Spectrum of Activity Against Enterobacterales: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temocillin, a 6-α-methoxy derivative of ticarcillin, is a targeted-spectrum penicillin antibiotic with noteworthy stability against a wide array of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2] This inherent resistance to enzymatic degradation has led to a renewed interest in temocillin as a carbapenem-sparing agent for treating infections caused by multidrug-resistant (MDR) Enterobacterales.[3][4] This technical guide provides a comprehensive overview of the in vitro activity of temocillin against key Enterobacterales pathogens, details the experimental methodologies used to determine its efficacy, and illustrates key mechanisms of action and resistance.
In Vitro Spectrum of Activity
Temocillin demonstrates potent in vitro activity against a significant proportion of Enterobacterales isolates, including those expressing common resistance mechanisms. Its activity is primarily directed against Gram-negative bacteria, with no clinically relevant activity against Gram-positive organisms or anaerobes.[5]
Quantitative Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for temocillin against various Enterobacterales species. These values, presented as MIC50 (the concentration required to inhibit 50% of isolates) and MIC90 (the concentration required to inhibit 90% of isolates), are critical for assessing the potential clinical utility of temocillin.
Table 1: Temocillin MIC Distribution for Key Enterobacterales Species
| Organism | Number of Isolates | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli | 762 | 3 | 6 | [6] |
| Escherichia coli (ESBL-producing) | 37 | - | - | [6] |
| Klebsiella pneumoniae | - | 8 | 32 | [7] |
| Enterobacterales (ESBL/AmpC-producing) | 260 | - | - | [1] |
| Enterobacterales (KPC-producing) | 40 | - | - | [1] |
| Enterobacterales (ESBL/AmpC negative) | 100 | - | - | [1] |
Note: '-' indicates data not explicitly provided in the cited abstract.
Table 2: Temocillin Susceptibility Rates Against Enterobacterales Based on EUCAST and BSAC Breakpoints
| Organism Group | Breakpoint (mg/L) | Susceptibility Rate (%) | Reference |
| Enterobacterales (Overall) | ≤8 (Systemic) | 61.8 | [1][8] |
| Enterobacterales (Overall) | ≤32 (Urinary) | 91 | [1][8] |
| ESBL-producing Enterobacterales | ≤8 (Systemic) | 62 | [7] |
| ESBL-producing Enterobacterales | ≤32 (Urinary) | 94 | [7] |
| AmpC-producing Enterobacterales | - | 67 (Systemic), 99 (Urinary) | [7] |
| KPC-producing Enterobacterales | ≤32 (Urinary) | 42.5 | [1][8] |
Experimental Protocols
Accurate determination of temocillin's in vitro activity relies on standardized and meticulously executed laboratory procedures. The following protocols are based on established guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Broth microdilution is a gold-standard method for determining the MIC of an antimicrobial agent.[9][10]
1. Preparation of Temocillin Stock Solution:
- Aseptically prepare a stock solution of temocillin powder in a suitable solvent (e.g., sterile distilled water or buffer) to a known high concentration.
- Filter-sterilize the stock solution through a 0.22 µm membrane filter.
2. Preparation of Microtiter Plates:
- Dispense cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the temocillin stock solution in the wells to achieve a range of final concentrations (e.g., 0.25 to 256 mg/L).
- Include a growth control well (broth only) and a sterility control well (uninoculated broth).
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture of the test Enterobacterales isolate on a non-selective agar plate, select several morphologically similar colonies.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.
- Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Incubate the plates at 35 ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
- The MIC is the lowest concentration of temocillin that completely inhibits visible growth of the organism.
Disk Diffusion Susceptibility Testing
The disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antibiotics.[11][12]
1. Inoculum Preparation:
- Prepare a bacterial inoculum as described for the broth microdilution method (turbidity equivalent to a 0.5 McFarland standard).
2. Inoculation of Agar Plate:
- Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.
3. Application of Temocillin Disks:
- Aseptically apply a paper disk impregnated with a standard amount of temocillin (e.g., 30 µg) to the surface of the inoculated agar plate.
- Gently press the disk to ensure complete contact with the agar.
4. Incubation:
- Invert the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
5. Measurement and Interpretation:
- Measure the diameter of the zone of growth inhibition around the disk in millimeters.
- Interpret the results as susceptible, intermediate, or resistant based on the zone diameter breakpoints established by EUCAST or other relevant bodies.
Visualizations
Experimental Workflow for In Vitro Susceptibility Testing
Caption: Workflow for determining temocillin susceptibility.
Mechanism of Action: Inhibition of Penicillin-Binding Proteins
Caption: Temocillin's inhibition of bacterial cell wall synthesis.
BaeSR-Mediated Resistance Signaling Pathway
References
- 1. journals.asm.org [journals.asm.org]
- 2. Beta-lactamase stability of temocillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of the α-Methoxy Group on the Reaction of Temocillin with Pseudomonas aeruginosa PBP3 and CTX-M-14 β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. Webinar: Animal infection models to study antibiotics against gram-negative bacteria (AMR Accelerator Members Only) - IMI AMR Accelerator [amr-accelerator.eu]
- 8. [PDF] A functional classification scheme for beta-lactamases and its correlation with molecular structure | Semantic Scholar [semanticscholar.org]
- 9. nicd.ac.za [nicd.ac.za]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 12. infectioncontrol.org.ua [infectioncontrol.org.ua]
